![molecular formula C13H12N2 B14148463 2,3-Dimethyl-1H-pyrrolo[3,2-h]quinoline CAS No. 58457-42-4](/img/structure/B14148463.png)
2,3-Dimethyl-1H-pyrrolo[3,2-h]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethyl-1H-pyrrolo[3,2-h]quinoline is a heterocyclic compound that belongs to the class of pyrroloquinolines. This compound is characterized by a fused ring system consisting of a pyrrole ring and a quinoline ring, with two methyl groups attached at the 2 and 3 positions of the pyrrole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-1H-pyrrolo[3,2-h]quinoline can be achieved through various synthetic routes. One common method involves the cyclization of 2,3-dimethyl-7-aminoindole with acetoacetic ester under acidic conditions. This reaction typically requires heating and the use of a strong acid catalyst .
Another approach involves the reaction of 2,3-dimethylindole with an appropriate quinoline derivative under basic conditions. This method may involve the use of a base such as sodium hydride or potassium carbonate and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of starting materials, catalysts, and solvents, as well as reaction temperature and time, are critical factors in the industrial production process .
化学反応の分析
Types of Reactions
2,3-Dimethyl-1H-pyrrolo[3,2-h]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced pyrroloquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions include oxidized quinoline derivatives, reduced pyrroloquinoline derivatives, and various substituted pyrroloquinoline compounds .
科学的研究の応用
作用機序
The mechanism of action of 2,3-Dimethyl-1H-pyrrolo[3,2-h]quinoline involves its interaction with specific molecular targets and pathways. For example, some derivatives of this compound have been found to inhibit tyrosine kinases, which are enzymes involved in cell signaling and regulation. This inhibition can lead to the suppression of cancer cell growth and proliferation . Additionally, the compound’s antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes and interfere with essential cellular processes .
類似化合物との比較
2,3-Dimethyl-1H-pyrrolo[3,2-h]quinoline can be compared with other similar compounds, such as:
1H-Pyrrolo[3,2-h]quinoline: Lacks the methyl groups at the 2 and 3 positions, which may affect its biological activity and chemical reactivity.
2-Methyl-1H-pyrrolo[3,2-h]quinoline:
3,3-Dimethyl-1H-pyrrolo[3,2-g]quinolin-2(3H)-one: A derivative with a different substitution pattern and potential as a Raf kinase inhibitor.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .
特性
CAS番号 |
58457-42-4 |
|---|---|
分子式 |
C13H12N2 |
分子量 |
196.25 g/mol |
IUPAC名 |
2,3-dimethyl-1H-pyrrolo[3,2-h]quinoline |
InChI |
InChI=1S/C13H12N2/c1-8-9(2)15-13-11(8)6-5-10-4-3-7-14-12(10)13/h3-7,15H,1-2H3 |
InChIキー |
APTDWHWHMIIOLV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(NC2=C1C=CC3=C2N=CC=C3)C |
溶解性 |
19.4 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 3-{[(E)-(dimethylamino)methylidene]amino}-5-methyl-1H-indole-2-carboxylate](/img/structure/B14148380.png)
![5-[(4-Fluorophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione](/img/structure/B14148381.png)

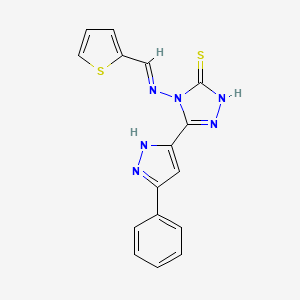

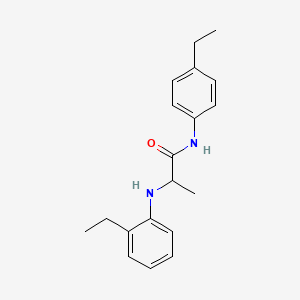
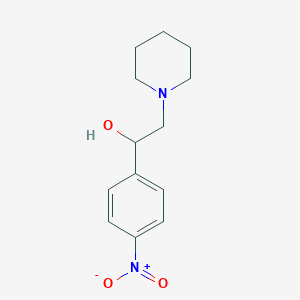
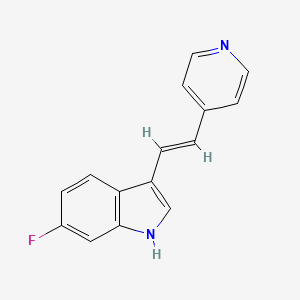
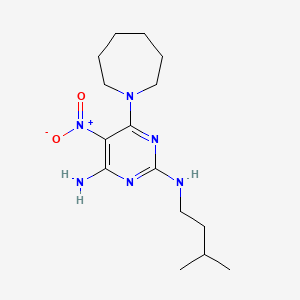
![12-ethyl-12-methyl-5-prop-2-enylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14148439.png)
![methyl 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B14148444.png)
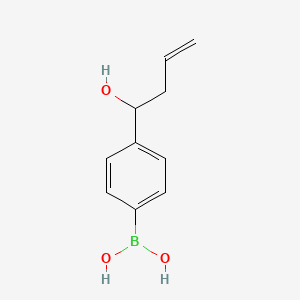
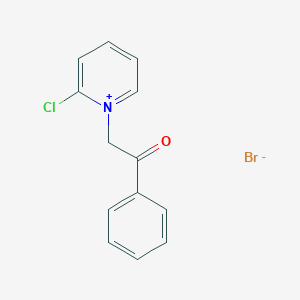
![1-[1-(4-tert-Butylphenyl)ethyl]-1,2,3,4-tetrahydronaphthalene](/img/structure/B14148457.png)
